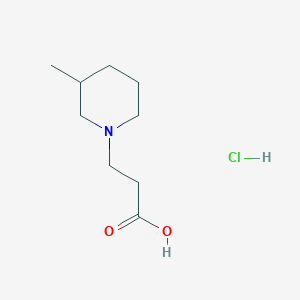
3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride
Descripción general
Descripción
3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride is a chemical compound with the following properties:
- Empirical Formula : C<sub>11</sub>H<sub>22</sub>N<sub>2</sub>·HCl
- Molecular Weight : 182.31 g/mol
- CAS Number : 551923-14-9
Molecular Structure Analysis
The molecular structure consists of a piperidine ring substituted with a methyl group at position 3. The propionic acid moiety is attached to the nitrogen atom. Refer to the chemical formula for a visual representation.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Melting Point : Determine the melting point.
- Stability : Assess stability under different conditions (e.g., temperature, light, humidity).
Aplicaciones Científicas De Investigación
Interaction with Triphenyltin Chloride
3-(Piperidin-1-yl)propionic acid is known to form a distinct adduct with triphenyltin chloride, showcasing the molecule's capability to interact with metal-organic complexes. This interaction highlights its potential utility in the study of organometallic chemistry and coordination compounds (Yan & Khoo, 2005), (Khooa & Hazellb, 2005).
Importance in Medicinal Chemistry
3-(Pyrrolidin-1-yl)piperidine, a compound similar in structure to 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride, holds significant importance in medicinal chemistry due to its rigid structure, providing a base for the development of pharmacologically active molecules (Smaliy et al., 2011).
Structural Analysis and Molecular Modeling
Studies on compounds like 4-Piperidinecarboxylic acid hydrochloride provide insights into the molecular and crystal structure, aiding in the understanding of chemical bonding and intermolecular interactions. This knowledge is crucial for designing drugs and materials with specific properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Development of Receptor Antagonists
Compounds structurally related to 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride have been used in the synthesis of receptor antagonists, showcasing its potential in the development of therapeutic agents targeting specific receptors (Holzgrabe & Heller, 2003).
Agricultural Applications
Derivatives of piperidine have shown promising results in growth-promoting activities for agricultural applications. This highlights the potential of 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride derivatives in enhancing crop production and yield (Omirzak et al., 2013).
Kinetic Studies in the Gas Phase
The study of the elimination kinetics of similar compounds in the gas phase provides insights into their stability and reactivity under various conditions, crucial for understanding their behavior in different environments (Monsalve et al., 2006).
Antimicrobial Activities
Piperidine derivatives have been evaluated for their efficacy as antimicrobial agents, indicating the potential for 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride derivatives to act against various pathogens, thereby contributing to the field of infectious diseases (Vinaya et al., 2009).
Safety And Hazards
- Toxicity : Evaluate toxicity levels and potential adverse effects.
- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.
- Environmental Impact : Consider environmental hazards.
Direcciones Futuras
Future research should focus on:
- Biological Activity : Investigate its pharmacological properties.
- Derivatives : Explore modifications to enhance efficacy or reduce toxicity.
- Clinical Applications : Assess its potential as a drug candidate.
Propiedades
IUPAC Name |
3-(3-methylpiperidin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8-3-2-5-10(7-8)6-4-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIGNAOGXADSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1417705.png)
![2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417709.png)
![3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417711.png)


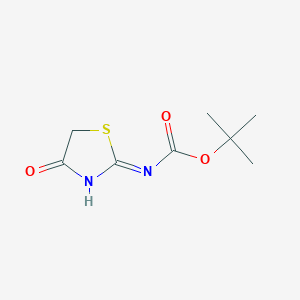
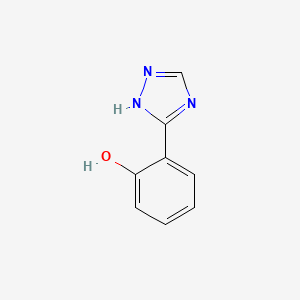
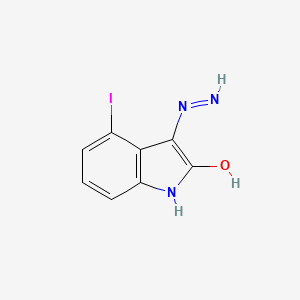
![3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417719.png)
![2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1417721.png)
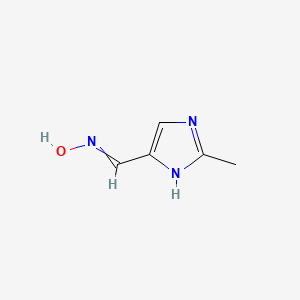
![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)

